molecular formula C19H15N5OS B10889820 N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Katalognummer: B10889820
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: VHFAZSMZGOFXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a naphthyl group, a phenyl group, and a tetraazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Naphthyl Group: This could be done through Friedel-Crafts acylation or alkylation.

    Final Assembly: The final step would involve the formation of the acetamide linkage, possibly through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3.

Major Products

The major products formed depend on the specific reactions and conditions used. For example:

    Oxidation: Could lead to the formation of carboxylic acids or ketones.

    Reduction: Could result in the formation of alcohols or amines.

    Substitution: Could introduce various functional groups like halides or nitro groups.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a potential drug candidate for various diseases.

    Materials Science: In the development of novel materials with specific properties.

    Industrial Chemistry: As a precursor or intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of N1-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~1~-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of N1-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C19H15N5OS

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H15N5OS/c25-18(20-16-11-10-14-6-4-5-7-15(14)12-16)13-26-19-21-22-23-24(19)17-8-2-1-3-9-17/h1-12H,13H2,(H,20,25)

InChI-Schlüssel

VHFAZSMZGOFXRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.